Boc-Ile-OSu
Overview
Description
Preparation Methods
Boc-Ile-OSu is synthesized through the reaction of tert-butoxycarbonyl-L-isoleucine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
Boc-Ile-OSu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by an amine group to form an amide bond . Common reagents used in these reactions include primary and secondary amines, often under mild conditions to preserve the integrity of the Boc protecting group . The major product formed from these reactions is the corresponding amide, which is a key intermediate in peptide synthesis .
Scientific Research Applications
Boc-Ile-OSu is extensively used in the field of peptide synthesis, where it serves as a coupling reagent to form stable amide bonds . In biology, it is used to synthesize peptide-based inhibitors and probes for studying enzyme activity and protein interactions . In medicine, this compound is employed in the development of peptide-based therapeutics, including drugs for treating various diseases . Additionally, it finds applications in the chemical industry for the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of Boc-Ile-OSu involves the formation of a covalent bond with the amine group of an amino acid or peptide . This reaction effectively blocks the reactivity of the amine group until the Boc protecting group is removed under acidic conditions . The molecular targets and pathways involved in this process are primarily related to peptide bond formation and protection .
Comparison with Similar Compounds
Boc-Ile-OSu is similar to other N-hydroxysuccinimide esters such as Boc-Gly-OSu and Boc-Val-OSu . its unique structure, which includes the isoleucine side chain, provides distinct steric and electronic properties that can influence the reactivity and selectivity of peptide coupling reactions . This makes this compound particularly useful in the synthesis of peptides with specific structural requirements .
List of Similar Compounds::- Boc-Gly-OSu
- Boc-Val-OSu
- Boc-Phe-OSu
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-6-9(2)12(16-14(21)22-15(3,4)5)13(20)23-17-10(18)7-8-11(17)19/h9,12H,6-8H2,1-5H3,(H,16,21)/t9-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATJLEZSGFVHQA-CABZTGNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3392-08-3 | |
Record name | L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3392-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3392-08-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Succinimido N-(tert-butoxycarbonyl)isoleucinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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